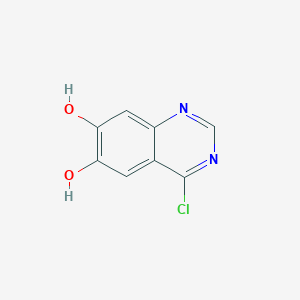

4-Chloroquinazoline-6,7-diol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloroquinazoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-8-4-1-6(12)7(13)2-5(4)10-3-11-8/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQTWJOLTBKYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1O)O)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695040 | |

| Record name | 4-Chloro-6-hydroxyquinazolin-7(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145671-36-8 | |

| Record name | 4-Chloro-6-hydroxyquinazolin-7(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloroquinazoline 6,7 Diol

General Synthetic Strategies for the Quinazoline (B50416) Nucleus

The construction of the quinazoline core can be achieved through various synthetic routes, including classical cyclocondensation reactions, modern multi-component approaches, and transition metal-catalyzed syntheses.

Classical Cyclocondensation Reactions

Cyclocondensation reactions are fundamental to the synthesis of quinazolines. These reactions typically involve the condensation of an anthranilic acid derivative with a one-carbon source. For instance, the reaction of anthranilic acid with formamide (B127407) or urea (B33335) under acidic conditions can yield the quinazoline core. A common method involves heating 2-aminobenzoic acid and urea to produce 2,4-dihydroxy quinazoline, which can then undergo further transformations. longdom.org Similarly, the condensation of anthranilic acid, an amine, and an orthoester or formic acid can be catalyzed by heteropolyacids under microwave irradiation to form 3-substituted quinazolin-4(3H)-ones. researchgate.net Another classical approach is the reaction of anthranilamide with aldehydes or ketones, which proceeds through the formation of a Schiff base followed by a ring-closing step to yield 2,3-dihydroquinazolin-4(1H)-ones. mdpi.com

Multi-component Approaches for Quinazoline Synthesis

Multi-component reactions (MCRs) have gained prominence for their efficiency in building complex molecules in a single step. nih.gov These reactions combine three or more starting materials to form a single product, incorporating most of the atoms from the reactants. nih.gov A notable example is the Ugi four-component reaction (Ugi-4CR), which has been utilized for the rapid synthesis of diverse polycyclic quinazolinones. nih.gov One-pot, three-component reactions are also widely employed. For example, quinazolinones can be synthesized from aromatic aldehydes, isatoic anhydride, and urea under solvent-free conditions. orgchemres.org Another one-pot method involves the reaction of benzaldehydes, dimedone, and 1H-1,2,4-triazol-3-amine to produce quinazolinone derivatives. frontiersin.org Furthermore, a copper-catalyzed three-component annulation reaction of anilines, alkylamines, and formaldehyde (B43269) offers a direct route to quinazolinones. bohrium.com

Transition Metal-Catalyzed Syntheses of Quinazolines

Transition metal catalysis provides powerful and versatile methods for quinazoline synthesis. mdpi.comnih.govfrontiersin.org These reactions often exhibit high efficiency and functional group tolerance. researchgate.net

Palladium Catalysis: Palladium catalysts are used in various quinazoline syntheses. For example, Pd/C can catalyze the carbonylative cyclization of N-arylpyridin-2-amines to form pyrido[2,1-b]quinazolin-11-ones. osi.lv Palladium(II) can also catalyze a three-component reaction of 2-azidobenzaldehyde, isocyanide, and hydroxylamine (B1172632) hydrochloride to produce quinazoline 3-oxides. rsc.org

Copper Catalysis: Copper catalysts are frequently employed in quinazoline synthesis. osi.lv Copper salts can catalyze the cyclocondensation of ortho-aminobenzamides with aldehydes. acs.org A copper-catalyzed oxidative multicomponent annulation reaction provides a direct route to quinazolinones. bohrium.com

Iron Catalysis: Iron-catalyzed reactions offer an economical and environmentally friendly approach. FeCl2 can catalyze the sp3 C-H oxidation and intramolecular C-N bond formation to yield C-2 substituted quinazolines. mdpi.com

Manganese Catalysis: Manganese-based catalysts are also utilized. For instance, α-MnO2 can catalyze the synthesis of quinazolines from 2-amino-benzylamines and alcohols. mdpi.comnih.gov A Mn(I)-catalyzed dehydrogenative coupling of 2-amino-benzylalcohol with primary amides also yields 2-substituted quinazolines. mdpi.comnih.gov

Cobalt Catalysis: Cobalt catalysts have been used in dehydrogenative cyclizations of 2-aminoaryl alcohols and ketones to afford quinolines and quinazolines. researchgate.net

Synthesis of 4-Chloroquinazoline-6,7-diol and its Key Intermediates

The synthesis of this compound is a multi-step process that often begins with a dihydroxy-substituted quinazoline derivative.

Preparation from Dihydroxy-Substituted Quinazolines

A common precursor for this compound is a quinazoline with hydroxyl groups at the 6 and 7 positions. For instance, 6,7-dimethoxy-4-(3H)-quinazoline can be demethylated using 48% HBr to yield the corresponding dihydroxy quinazolinone. google.com

The crucial step in the synthesis is the chlorination of the 4-position of the quinazoline ring. This is typically achieved by treating the corresponding 4-quinazolone with a chlorinating agent. researchgate.netchembk.com Phosphorus oxychloride (POCl₃) is a frequently used reagent for this transformation. longdom.orgnih.govchemicalbook.com The reaction involves the conversion of the 4-oxo group to a 4-chloro substituent. Thionyl chloride (SOCl₂) can also be employed as the chlorinating agent. researchgate.netchemicalbook.com

A specific synthesis of a derivative of this compound, namely 4-Chloroquinazoline-6,7-diyl bis(2,2-dimethylpropanoate), starts from commercially available this compound. This starting material is treated with trimethylacetyl chloride (pivaloyl chloride) in the presence of triethylamine (B128534) in dichloromethane. mdpi.com This reaction protects the hydroxyl groups at the 6 and 7 positions.

The resulting 4-chloro-6,7-diprotected quinazoline can then undergo nucleophilic substitution at the 4-position. For example, reaction with an aniline (B41778) derivative, such as 3-chloro-4-fluoroaniline (B193440), in isopropanol (B130326) at elevated temperatures yields the corresponding 4-anilinoquinazoline (B1210976) derivative. mdpi.com Subsequent deprotection of the hydroxyl groups affords the final diol product. mdpi.com

Optimization of Reaction Conditions for High-Yield Synthesis

Optimizing reaction conditions is critical for achieving high yields in the synthesis of this compound and its intermediates.

For the chlorination step, the choice of chlorinating agent and reaction temperature is important. While phosphorus oxychloride is effective, the reaction often requires heating at reflux. longdom.orgchemicalbook.com The use of a catalyst, such as a catalytic amount of DMF, can facilitate the reaction. longdom.org After the reaction, excess chlorinating agent is typically removed under reduced pressure. nih.govchemicalbook.com

In the subsequent nucleophilic substitution reaction, the choice of solvent and temperature plays a significant role. For the reaction of a 4-chloroquinazoline (B184009) with an amine, solvents like isopropanol are commonly used, and the reaction is often heated to reflux. nih.govnih.gov Microwave irradiation has also been shown to accelerate these N-arylation reactions, often leading to higher yields in shorter reaction times, especially with electron-poor anilines. nih.gov

The table below summarizes the reaction conditions for the synthesis of a 4-anilinoquinazoline derivative from a 4-chloroquinazoline.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| 4-Chloro-6,7-bis-(2-methoxyethoxy)-quinazoline | 4-Ethynylphenylamine | i-PrOH | Reflux, 4h, Ar | N-(3-ethynylphenyl)-6,7-Bis-(2-methoxyethoxy)-quinazolin-4-amine hydrochloride | - | nih.gov |

| 4-Chloro-6-halo-2-phenylquinazolines | N-methylanilines | THF/H₂O | Microwave irradiation | 6-halo-2-phenyl-substituted 4-anilinoquinazolines | Good | nih.gov |

| 4-chloroquinazoline-6,7-diyl bis(2,2-dimethylpropanoate) | 3-chloro-4-fluoroaniline | i-PrOH | 95 °C, 12h | 4-((3-Chloro-4-fluorophenyl)amino)quinazoline-6,7-diyl bis(2,2-dimethyl propanoate) | - | mdpi.com |

For the deprotection of the hydroxyl groups, a common method involves treatment with a base such as potassium carbonate in methanol. mdpi.com

Reactivity and Derivatization of the this compound Scaffold

The chemical reactivity of this compound is primarily characterized by two key features: the electrophilic nature of the C-4 position and the nucleophilicity of the hydroxyl groups at the C-6 and C-7 positions. This dual reactivity allows for a variety of derivatization strategies to be employed.

Nucleophilic Aromatic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is due to the electron-withdrawing effect of the fused pyrimidine (B1678525) ring, which activates the C-4 position for nucleophilic attack. masterorganicchemistry.comthieme-connect.de The reactivity of 4-chloroquinazolines in SNAr reactions is significantly higher than that of 4-chloropyrimidines. thieme-connect.de

A common and synthetically valuable transformation of this compound is its reaction with various amine nucleophiles to yield 4-aminoquinazoline derivatives. These reactions are typically carried out by heating the chloroquinazoline with the desired amine in a suitable solvent, such as isopropanol or water. mdpi.comnih.gov

The reaction of 4-chloroquinazolines with amines can be influenced by the reaction medium. For instance, the amination of fused pyrimidines with anilines can be promoted by acidic conditions in water, which can offer a more environmentally friendly alternative to organic solvents. nih.gov However, the amount of acid must be carefully controlled to minimize competing hydrolysis of the chloro group. nih.gov The nature of the amine nucleophile also plays a crucial role. While benzyl (B1604629) and alkyl amines can react under weakly basic or thermal conditions, anilines often require acid catalysis. nih.gov

A variety of amines have been successfully employed in the amination of the 4-chloroquinazoline scaffold, including anilines, benzylamines, and both primary and secondary aliphatic amines. mdpi.com For example, 4-chloroquinazoline-6,7-diyl bis(2,2-dimethylpropanoate) has been reacted with 3-chloro-4-fluoroaniline in isopropanol at 95 °C to afford the corresponding 4-anilinoquinazoline derivative. mdpi.com

Table 1: Examples of Amination Reactions with 4-Chloroquinazoline Derivatives

| Amine Nucleophile | Reaction Conditions | Product | Reference |

| 3-Chloro-4-fluoroaniline | i-PrOH, 95 °C, 12 h | 4-((3-Chloro-4-fluorophenyl)amino)quinazoline-6,7-diyl bis(2,2-dimethylpropanoate) | mdpi.com |

| Aniline | Water, HCl (catalytic) | 4-Anilinoquinazoline | nih.gov |

| Pyrrolidine | 100 °C, 17 h (with KF) | 4-Pyrrolidinylquinazoline | researchgate.net |

In quinazoline systems containing multiple reactive sites, such as 2,4-dichloroquinazoline, nucleophilic attack by amines consistently and regioselectively occurs at the C-4 position under a variety of reaction conditions. mdpi.com This high regioselectivity is a well-documented phenomenon, with the C-4 position being significantly more reactive towards nucleophiles than the C-2 position. thieme-connect.demdpi.com Theoretical studies suggest this is due to the greater stabilization of the transition state for C-4 attack. thieme-connect.de Substitution at the C-2 position typically requires more forcing conditions, such as higher temperatures or the use of specialized catalytic systems. mdpi.com

In the context of this compound itself, the primary consideration for regioselectivity lies in the potential for reactions at either the C-4 chloro group or the C-6/C-7 dihydroxyl moiety. The choice of reagents and reaction conditions dictates the outcome. For instance, protecting the diol functionality allows for selective reaction at the C-4 position.

Stereoselectivity is generally not a factor in the substitution at the C-4 position itself, as the incoming nucleophile replaces the chlorine atom on an sp2-hybridized carbon.

Functionalization of the Dihydroxyl Moiety at C-6 and C-7 Positions

The 6,7-dihydroxyl groups of this compound offer another avenue for derivatization, allowing for the introduction of a wide range of functional groups through reactions such as esterification and etherification.

The hydroxyl groups can be readily converted to esters or ethers. For example, this compound can be treated with trimethylacetyl chloride (pivaloyl chloride) in the presence of triethylamine to yield 4-chloroquinazoline-6,7-diyl bis(2,2-dimethylpropanoate), effectively protecting the diol. mdpi.com This dipivalate can then undergo further reactions, such as the previously mentioned amination at the C-4 position. mdpi.com

Similarly, etherification of the hydroxyl groups is a common strategy. For instance, 6,7-bis(2-methoxyethoxy)quinazoline derivatives have been prepared, which are key intermediates in the synthesis of pharmaceuticals. google.com These ether linkages can be introduced by reacting the corresponding diol with appropriate alkylating agents.

Table 2: Examples of Esterification and Etherification of Quinazoline Diols

| Reagent | Reaction Conditions | Product | Reference |

| Trimethylacetyl chloride, TEA | Dichloromethane, rt, 2 h | 4-Chloroquinazoline-6,7-diyl bis(2,2-dimethylpropanoate) | mdpi.com |

| 2-Methoxyethyl halide (hypothetical) | Base | 6,7-Bis(2-methoxyethoxy)quinazoline derivative | google.com |

| Acetic Anhydride | Not specified | 4-Chloroquinazoline-6,7-diyl diacetate | chemscene.combldpharm.com |

Beyond simple esters and ethers, the dihydroxyl moiety can be used as a handle to introduce more complex functionality. For example, a 4-anilino-7-(oxiran-2-ylmethoxy)quinazolin-6-yl pivalate (B1233124) has been synthesized, demonstrating the selective functionalization of one hydroxyl group as an ether while the other remains as an ester. mdpi.com This intermediate can then undergo further transformations, such as ring-opening of the epoxide. mdpi.com

Furthermore, the diol can be used to form cyclic structures. For instance, treatment of a 4-anilinoquinazoline-6,7-diol derivative with appropriate reagents can lead to the formation of a dioxino-fused quinazoline system. mdpi.com These examples highlight the versatility of the 6,7-dihydroxyl group in the synthesis of complex quinazoline derivatives.

Cross-Coupling Reactions at Halo-Substituted Quinazolines

The chlorine atom at the C-4 position of the quinazoline ring is particularly susceptible to displacement, making it an ideal site for various cross-coupling reactions. This reactivity is attributed to the electronic effects of the adjacent nitrogen atoms within the heterocyclic system. nih.govnih.govmdpi.com The C-4 position of the quinazoline ring is highly activated due to the α-nitrogen effect, which enhances its electrophilicity and facilitates palladium-catalyzed cross-coupling reactions. nih.govnih.govmdpi.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is a powerful tool for forming carbon-carbon bonds. nih.govresearchgate.net In the context of 4-chloroquinazolines, the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-4 position. The reaction generally proceeds with high efficiency and tolerates a variety of functional groups. nih.govresearchgate.net For instance, the coupling of 2,4,7-trichloroquinazoline (B1295576) with arylboronic acids has been shown to selectively occur at the C-4 position. nih.gov Similarly, 2-aryl-4-chloro-6-iodoquinazolines undergo Suzuki-Miyaura coupling with arylboronic acids to yield 2,4-diaryl-6-alkynylquinazolines. mdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.net This reaction is instrumental in synthesizing 4-alkynylquinazoline derivatives. The reaction of 4-chloro-6,7-dimethoxyquinazoline (B18312) with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst affords the corresponding 4-alkynylquinazolines. nih.govmdpi.com Selective alkynylation at the C-4 position can also be achieved in di- or tri-halogenated quinazolines. For example, the reaction of 6-bromo-2,4-dichloroquinazoline (B10380) with tert-butyl acetylene (B1199291) results in the exclusive formation of the C-4 substituted product. nih.govmdpi.com However, the nature of the substituent at the C-2 position can influence the outcome of the reaction. nih.govmdpi.com

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. While less common than Suzuki-Miyaura or Sonogashira reactions in this specific context, it remains a viable method for creating carbon-carbon bonds. nih.govharvard.edu For example, 5-chlorotriazoloquinazoline has been successfully subjected to Stille cross-coupling with heterarylstannanes to produce 5-heteraryl-substituted triazoloquinazolines. nih.gov

Table 1: Overview of Cross-Coupling Reactions on Halo-Substituted Quinazolines This table is interactive. Click on the headers to sort.

| Reaction | Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Chloroquinazoline, Arylboronic acid | Pd catalyst, Base | 4-Arylquinazoline | nih.govresearchgate.net |

| Sonogashira | 4-Chloroquinazoline, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynylquinazoline | nih.govresearchgate.netmdpi.com |

| Stille | 4-Chloroquinazoline, Organostannane | Pd catalyst | 4-Substituted quinazoline | nih.govharvard.edu |

Advanced Synthetic Approaches and Green Chemistry Principles

In recent years, the development of more efficient and environmentally friendly synthetic methods has become a major focus in chemical research. These principles have been successfully applied to the synthesis of quinazoline derivatives.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scispace.comresearchgate.netnih.govnih.gov The synthesis of quinazolin-4(3H)-ones, for example, can be efficiently achieved through the microwave-assisted condensation of anthranilic amide with various aldehydes or ketones using a catalytic amount of antimony(III) trichloride (B1173362) under solvent-free conditions. scispace.com This method offers the advantages of simplicity, mild reaction conditions, and high product yields in a matter of minutes. scispace.com Another example is the microwave-assisted synthesis of 2,3-disubstituted quinazolin-4(3H)-one derivatives, which also demonstrates significant rate enhancement and improved yields. researchgate.netscholarsresearchlibrary.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinazolin-4(3H)-ones This table is interactive. Click on the headers to sort.

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | 3-6 hours | 48-89% | Thermal | researchgate.net |

| Microwave Irradiation | 10-20 minutes | 66-97% | SbCl3 catalyst, solvent-free | scispace.comresearchgate.net |

Eco-Friendly Synthetic Protocols for Quinazoline Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comnih.govresearchgate.net Several eco-friendly protocols for the synthesis of quinazoline derivatives have been developed, focusing on the use of greener solvents, catalysts, and reaction conditions.

One approach involves the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. tandfonline.comresearchgate.net The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been successfully carried out using a choline (B1196258) chloride:urea deep eutectic solvent. tandfonline.comresearchgate.net

Another green strategy is the development of metal-free synthetic methods. For instance, a novel metal-free synthesis of 2-substituted quinazolines has been achieved through the 4,6-dihydroxysalicylic acid-catalyzed oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen. nih.gov This method boasts excellent atom economy and a favorable environmental factor. nih.gov Furthermore, multicomponent reactions (MCRs) offer a green and efficient pathway for synthesizing complex quinazoline derivatives in a single step, often utilizing eco-friendly catalysts and solvent-free conditions. openmedicinalchemistryjournal.com

Pharmacological and Biological Activities of 4 Chloroquinazoline 6,7 Diol Derivatives

Anticancer and Antiproliferative Activities

Derivatives of the 4-Chloroquinazoline-6,7-diol scaffold have demonstrated significant anticancer and antiproliferative activities. Their primary mechanism involves the targeted inhibition of proteins that are essential for tumor growth, proliferation, and survival.

A major focus of research on these derivatives has been their ability to act as inhibitors of Receptor Tyrosine Kinases (RTKs). RTKs are cell surface receptors that play a pivotal role in cellular signaling pathways controlling growth, differentiation, and metabolism. Their aberrant activation is a common feature of many cancers, making them prime targets for therapeutic intervention. semanticscholar.org The 4-anilinoquinazoline (B1210976) framework, a common modification of the core structure, has been widely explored for its RTK inhibitory potential. semanticscholar.org

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and its inhibition is a key mechanism for many quinazoline-based drugs. nanobioletters.com Derivatives of 4-aminoquinazoline-6,7-diol have been specifically designed and evaluated as EGFR inhibitors. nanobioletters.com Computational studies on four such derivatives (referred to as Cmp1-4) showed their potential to act at the catalytic site of EGFR, similar to known inhibitors. nanobioletters.com In-silico cytotoxicity screening indicated that the A431 lung cancer cell line, which expresses high levels of EGFR, was vulnerable to these compounds. nanobioletters.com

Further research into 6-arylureido-4-anilinoquinazoline derivatives, which build upon the core structure, has identified compounds with potent EGFR inhibitory activity. frontiersin.orgnih.gov One derivative, designated as compound 7i, demonstrated excellent antitumor activity against A549 (lung), HT-29 (colon), and MCF-7 (breast) cancer cell lines. frontiersin.orgnih.gov The introduction of the aryl urea (B33335) group at the C-6 position was suggested to enhance the binding affinity to EGFR. frontiersin.org

Table 1: EGFR Inhibitory and Antiproliferative Activities of this compound Derivatives

| Compound | Derivative Type | Target/Cell Line | IC₅₀ Value | Citation |

|---|---|---|---|---|

| Cmp1 & Cmp2 | 4-aminoquinazoline-6,7-diol | EGFR Kinase | Inhibitory | nanobioletters.com |

| Compound 7i | 6-arylureido-4-anilinoquinazoline | A549 | 2.25 µM | frontiersin.orgnih.gov |

| Compound 7i | 6-arylureido-4-anilinoquinazoline | HT-29 | 1.72 µM | frontiersin.orgnih.gov |

| Compound 7i | 6-arylureido-4-anilinoquinazoline | MCF-7 | 2.81 µM | frontiersin.orgnih.gov |

| Compound 7i | 6-arylureido-4-anilinoquinazoline | EGFR Kinase | 17.32 nM | nih.gov |

| Compound 14d | 4-anilinoquinazoline | BaF3-EGFR¹⁹ᵈᵉˡ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ | 0.09 µM | nih.gov |

The Platelet-Derived Growth Factor Receptor (PDGFR) is another RTK implicated in tumor progression, particularly in angiogenesis and cell proliferation. Quinazoline (B50416) derivatives have been developed as potent inhibitors of PDGFR phosphorylation. Specifically, a series of 4-[4-(n-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives, where the diol is methylated, showed strong and specific inhibitory effects on PDGFR. ekb.eg This highlights how modifications to the 6,7-diol group can tune the compound's specificity towards different RTKs.

Table 2: PDGFR-β Inhibitory Activity of 6,7-Dimethoxyquinazoline (B1622564) Derivatives

| Compound | Derivative Type | Target | IC₅₀ Value | Citation |

|---|---|---|---|---|

| Compound 49 | 4-[4-(n-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline | PDGFR | 0.02 µmol/L | ekb.eg |

| Compound 50 | 4-[4-(n-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline | PDGFR | 0.03 µmol/L | ekb.eg |

| AZD2932 | Quinazoline | PDGFR-β | Potent Inhibitor | ekb.eg |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.gov The 4-anilinoquinazoline scaffold is known to be a structural basis for VEGFR-2 inhibitors. semanticscholar.org Research has led to the development of novel derivatives, such as N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives, which act as potent VEGFR-2 inhibitors. nih.gov Compound SQ2 from this series showed significant cytotoxic activity against colon cancer cell lines and potent inhibition of the VEGFR-2 kinase. nih.gov

Table 3: VEGFR-2 Inhibitory and Antiproliferative Activities of Quinazoline Derivatives

| Compound | Derivative Type | Target/Cell Line | IC₅₀ Value | Citation |

|---|---|---|---|---|

| Compound SQ2 | N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1- dicarboxamide | HT-29 | 3.38 µM | nih.gov |

| Compound SQ2 | N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1- dicarboxamide | COLO-205 | 10.55 µM | nih.gov |

| Compound SQ2 | N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1- dicarboxamide | VEGFR-2 Kinase | 0.014 µM | nih.gov |

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers and is associated with genetic instability and tumor formation. ekb.egmdpi.com Consequently, they are attractive targets for anticancer drug development. mdpi.com Quinazoline derivatives have been successfully developed as inhibitors of this kinase family. A novel quinazolin-4(3H)-one derivative, BIQO-19, was found to be a selective inhibitor of Aurora kinase A over Aurora kinase B. mdpi.com Additionally, a 4-anilinoquinazoline analogue was identified as an Aurora Kinase Inhibitor with high potency. japsonline.com These findings indicate that the quinazoline scaffold can be tailored to target intracellular kinases involved in cell cycle control.

Table 4: Aurora Kinase Inhibitory Activity of Quinazoline Derivatives

| Compound | Derivative Type | Target | IC₅₀ Value | Citation |

|---|---|---|---|---|

| BIQO-19 | Quinazolin-4(3H)-one | Aurora Kinase A | 68.54 nM | mdpi.com |

| BIQO-19 | Quinazolin-4(3H)-one | Aurora Kinase B | 581.03 nM | mdpi.com |

| Compound 2 | 4-anilinoquinazoline | Aurora Kinase | 0.1 µM | japsonline.com |

Beyond kinases, derivatives based on the quinazoline heterocycle have been investigated as inhibitors of other crucial enzymes in cancer biology.

Poly-(ADP-ribose) Polymerase (PARP) PARP enzymes are central to the DNA damage repair process, particularly in the base excision repair (BER) pathway for single-strand breaks. mdpi.com Inhibiting PARP can lead to the accumulation of DNA damage and cell death, a concept known as synthetic lethality, especially in cancers with pre-existing DNA repair defects like BRCA mutations. mdpi.comfrontiersin.org While numerous PARP inhibitors based on various heterocyclic cores have been developed, research specifically linking derivatives of this compound to potent PARP inhibition is not extensively documented in the reviewed literature.

Thymidylate Synthase (TS) Thymidylate Synthase (TS) is a critical enzyme in the de novo synthesis of thymidylate (dTMP), an essential precursor for DNA synthesis. nih.govmdpi.com Inhibition of TS leads to a "thymineless death" of proliferating cells, making it a long-standing target for anticancer drugs. nih.gov A notable example of a quinazoline-based TS inhibitor is BGC 945 (now known as ONX 0801), a compound with a cyclopenta[g]quinazoline core. nih.gov This molecule is a potent TS inhibitor that combines enzymatic inhibition with targeted delivery to tumor cells via the α-folate receptor, for which it has a high affinity. nih.gov This demonstrates the utility of the broader quinazoline scaffold in designing inhibitors for enzymes involved in nucleotide metabolism.

Cellular Mechanisms of Action (e.g., Apoptosis, Cell Cycle Arrest)

The anticancer effects of quinazoline derivatives are often rooted in their ability to interfere with fundamental cellular processes, leading to the death of cancer cells. Key mechanisms identified include the induction of apoptosis (programmed cell death) and cell cycle arrest.

One novel quinazoline derivative, 04NB-03, has been shown to suppress the viability and proliferation of hepatocellular carcinoma (HCC) cells. nih.gov Its mechanism involves inducing both apoptosis and cell cycle arrest at the G2/M phase in a manner dependent on concentration and time. nih.gov This activity is linked to the generation of reactive oxygen species (ROS). nih.gov

Further studies on other quinazolinone derivatives have elaborated on these mechanisms. Certain compounds trigger apoptosis by upregulating cleaved PARP-1 and caspase-3, which are key executioner proteins in the apoptotic pathway. mdpi.com Some derivatives have been observed to induce late-stage apoptosis in human lung cancer cells (A549). mdpi.com In human leukemia MOLT-4 cells, a novel quinazolin-4(1H)-one derivative was found to induce both autophagy and a cytochrome c-mediated apoptosis mechanism. mdpi.com

Additionally, a series of triazole-substituted quinazoline hybrids, featuring a 6,7-dimethoxyquinazoline moiety structurally related to this compound, were found to induce apoptosis in breast cancer (MCF-7) cells through the generation of ROS and subsequent changes in the mitochondrial membrane potential. acs.org The disruption of the cellular microtubule structure is another mechanism by which certain quinazolinone derivatives induce G2/M-phase cell cycle arrest and apoptosis. mdpi.com

Activity Spectrum against Diverse Cancer Cell Lines

Derivatives of the quinazoline structure have demonstrated efficacy against a wide range of human cancer cell lines, showcasing their potential as broad-spectrum anticancer agents.

A series of newly synthesized quinazoline derivatives showed significant in vitro cytotoxicity against both HeLa (cervical cancer) and MDA-MB231 (triple-negative breast cancer) cell lines. nih.gov Notably, some of these compounds (specifically 21-23) were found to be more potent than the established anticancer drug gefitinib (B1684475), with IC₅₀ values ranging from 1.85 to 2.81 μM. nih.gov

In another study, triazole-substituted quinazoline hybrids were evaluated against four human cancer cell lines: HCT116 (colorectal cancer), HepG2 (liver cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer). acs.org The results indicated that most of these compounds had moderate to good antiproliferative effects, with one compound in particular (5b) showing the best activity against the MCF-7 cell line. acs.org The presence of a chlorine atom at the 2nd position and methoxy (B1213986) groups at the 6th and 7th positions of the quinazoline ring were found to be important for the observed activity. acs.org

Furthermore, novel fuoryl quinazoline derivatives were tested for their antitumor effects on MCF-7 and HCT116 cell lines. tjpr.org All tested compounds displayed varying degrees of cytotoxic activity, with one acetohydrazide derivative (IXa) proving to be the most effective against both cell lines. tjpr.org Other research has documented the promising anticancer activity of 4,6-disubstituted quinazoline derivatives against U937 leukemia cell lines. nih.gov

Table 1: Anticancer Activity of Selected Quinazoline Derivatives against Various Cancer Cell Lines

| Derivative Class | Cell Line(s) | Observed Activity (IC₅₀) | Reference |

| Thioether Quinazolines | HeLa, MDA-MB231 | 1.85 - 2.81 µM | nih.gov |

| Triazole-Substituted Quinazolines | MCF-7, HCT116, HepG2, PC-3 | Good activity, especially against MCF-7 (IC₅₀ = 20.71 µM for compound 5b) | acs.org |

| Fuoryl Quinazolines | MCF-7, HCT116 | Most effective compound (IXa) showed IC₅₀ of 16.70 µM (MCF-7) and 12.54 µM (HCT116) | tjpr.org |

| 4,6-Disubstituted Quinazolines | U937 (Leukemia) | Promising activity compared to standard drug Etoposide | nih.gov |

Antimicrobial Efficacy

Beyond their anticancer properties, quinazoline derivatives have been investigated for their potential to combat microbial infections. They have shown a range of activities against bacteria, fungi, viruses, and mycobacteria.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The antibacterial potential of quinazoline derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. For instance, the derivative N2, N4-bis(4-chlorophenyl)quinazoline-2,4-diamine has demonstrated antibacterial activity against the Gram-negative bacterium Pseudomonas. ijsrst.com

Studies on other quinazolinone derivatives have revealed that certain compounds are particularly potent against Gram-positive bacteria, with zones of inhibition larger than those of standard antibiotics like tetracycline, ciprofloxacin, and vancomycin. researchgate.net Some derivatives also displayed better activity against Gram-positive bacteria than tetracycline. researchgate.net While generally more effective against Gram-positive strains, some compounds have shown more potent activity against Gram-negative bacteria compared to reference drugs. researchgate.netacgpubs.org The antibacterial activity is often influenced by the nature and position of substituents on the molecule. acgpubs.org

It has also been noted that some quinazoline derivatives can act as chemosensitizers, enhancing the activity of conventional antibiotics against resistant strains of Enterobacter aerogenes, Klebsiella pneumoniae, and Pseudomonas aeruginosa. researchgate.net

Antifungal Properties

The antifungal capabilities of quinazoline derivatives have been demonstrated against various fungal pathogens. mdpi.com One study found that the compound N2, N4-bis(4-chlorophenyl)quinazoline-2,4-diamine exhibited antifungal activity against the fungus Aspergillus flavus. ijsrst.com

A series of synthesized quinazolinone derivatives were found to be highly potent as antifungal agents. mdpi.com Specifically, a derivative identified as N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide showed strong antifungal activity against Fusarium moniliforme. mdpi.com Further research into newly synthesized quinazoline derivatives confirmed that several compounds exhibited promising antifungal activity when compared to standard drugs. longdom.org

Antiviral Potential

The quinazoline scaffold has been identified as a promising starting point for the development of antiviral drugs. heteroletters.org A significant finding was the discovery of quinazoline derivatives that can inhibit the RNA synthesis of the SARS-CoV-2 virus, the causative agent of COVID-19. nih.gov In a screening of 101 derivatives, three compounds (I-13e, I-13h, and I-13i) showed remarkable potency in inhibiting the virus's RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.gov

Additionally, other series of 2,4-disubstituted quinazoline derivatives have been tested for their activity against the influenza virus, with some compounds showing high efficacy. mdpi.com

Antitubercular Activity

Quinazoline derivatives have been recognized for their potential activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. ijsrst.comlongdom.orgheteroletters.org While much of the research in this area has focused on the related quinoline (B57606) scaffold, the potential of quinazolines is an active area of interest. austinpublishinggroup.com For example, a series of 7-chloro-4-quinolinylhydrazones, which share a chloro-substituted heterocyclic structure, demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MIC) comparable to first-line anti-TB drugs. nih.gov The consistent mention of antitubercular properties across various reviews of quinazoline derivatives suggests this is a promising field for future drug development. heteroletters.orgresearchgate.net

Anti-inflammatory and Analgesic Properties

Quinazoline derivatives have demonstrated notable potential in the modulation of inflammation and pain. jneonatalsurg.com Their mechanisms of action often involve key pathways and enzymes that are central to the inflammatory cascade and nociception. jneonatalsurg.com

A primary mechanism for the anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Several quinazoline derivatives have been shown to exhibit inhibitory activity against COX enzymes. jneonatalsurg.comsamipubco.com For instance, a series of 2,3-disubstituted 4(3H)-quinazolinone derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities, with some compounds showing potent inhibition of both COX-1 and COX-2 enzymes. nih.gov The analgesic properties of certain quinazoline derivatives are believed to be mediated, at least in part, through the inhibition of prostaglandin (B15479496) synthesis, a direct downstream effect of COX inhibition. jneonatalsurg.com

Some quinazoline derivatives have been identified as potent analgesic agents, with activity comparable to or even exceeding that of standard drugs like diclofenac (B195802) and celecoxib. mdpi.comresearchgate.net The analgesic effects of these compounds have been demonstrated in various animal models, such as the acetic acid-induced writhing test, which indicates peripheral analgesic activity. jneonatalsurg.comjneonatalsurg.com

Table 1: Selected Quinazoline Derivatives and their Analgesic Activity

| Compound Type | Model/Assay | Observed Activity | Reference |

|---|---|---|---|

| 2-Methylamino substituted 2-phenylquinazolinones | Acetic acid-induced writhing | 43 ± 0.51% to 61 ± 1.08% analgesia at 20 mg/kg | mdpi.com |

| 2-Amino-substituted 3-(4-methoxyphenyl)quinazolinones | Acetic acid-induced writhing | Up to 73 ± 1.94% analgesia at 20 mg/kg | mdpi.com |

| Thiourea-substituted 2-methylquinazolinone | Acetic acid-induced writhing | 65 ± 0.79% analgesia at 20 mg/kg | mdpi.com |

| Novel quinazoline derivative | Acetic acid-induced writhing | Significant reduction in writhing counts | jneonatalsurg.com |

| 2,3-disubstituted 4(3H)-quinazolinone derivatives | Acetic acid-induced writhing | ED50 values of 12.3-111.3 mg/kg | nih.gov |

Beyond COX inhibition, quinazoline derivatives can modulate other critical inflammatory pathways. jneonatalsurg.com These compounds have been found to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). jneonatalsurg.comtsijournals.com The inhibition of these cytokines is a key strategy for managing various inflammatory conditions. tsijournals.com

Furthermore, some quinazoline derivatives interfere with signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are pivotal in regulating the inflammatory response. jneonatalsurg.com For example, 4-phenethylaminoquinazoline and 4-substituted-6-amino quinazoline have been reported to inhibit NF-κB activation and TNF-α production. tsijournals.com This multifaceted approach to modulating inflammatory processes underscores the therapeutic potential of this class of compounds. jneonatalsurg.com

Neuroprotective and Anti-Neurodegenerative Activities

The quinazoline scaffold is a promising framework for the development of drugs targeting neurodegenerative disorders, particularly Alzheimer's disease (AD). mdpi.comresearchgate.net The complexity of AD necessitates the development of multi-target agents, and quinazoline derivatives have shown the ability to interact with several key pathological pathways. researchgate.netdrugbank.com

Alzheimer's disease is a progressive neurodegenerative condition characterized by cognitive decline and memory loss. mdpi.com Quinazoline derivatives have emerged as a significant class of compounds in the search for new AD treatments due to their diverse therapeutic potential. drugbank.comnih.gov They have been investigated as inhibitors of key enzymes and modulators of pathological processes implicated in AD. mdpi.comdrugbank.com

One of the primary therapeutic strategies for AD is to address the cholinergic deficit by inhibiting cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com Numerous quinazoline and quinazolinone derivatives have been synthesized and identified as potent inhibitors of these enzymes. researchgate.nettandfonline.com This inhibition helps to increase the levels of the neurotransmitter acetylcholine, which is crucial for memory and learning. mdpi.com

For instance, certain quinazoline derivatives have demonstrated dual inhibitory activity against both AChE and BuChE, which may offer a broader therapeutic benefit in the advanced stages of AD. rsc.org In one study, a series of quinazolinone-based derivatives were developed as multifunctional anti-AD agents, exhibiting both cholinesterase inhibitory and anti-inflammatory properties. nih.gov

Another hallmark of Alzheimer's disease is the aggregation of β-amyloid (Aβ) peptides into neurotoxic plaques. mdpi.com Quinazoline derivatives have shown potential in inhibiting this Aβ aggregation pathway. mdpi.comrsc.org For example, 8-chloro-N2-isopropyl-N4-phenethylquinazoline-2,4-diamine was identified as a potent inhibitor of Aβ40 aggregation. rsc.org

Table 2: Selected Quinazoline Derivatives Targeting Neurodegenerative Pathways

| Compound/Derivative | Target | Activity/Finding | Reference |

|---|---|---|---|

| 7-chloro-N2,N2-dimethyl-N4-phenethylquinazoline-2,4-diamine | Acetylcholinesterase (AChE) | IC50 ~ 5.8 µM | rsc.org |

| 7-chloro-N2-isopropyl-N4-phenethylquinazoline-2,4-diamine | Butyrylcholinesterase (BuChE) | IC50 ~ 100 nM | rsc.org |

| 8-chloro-N2-isopropyl-N4-phenethylquinazoline-2,4-diamine | β-amyloid (Aβ40) aggregation | IC50 = 900 nM | rsc.org |

| Quinazolinone derivatives (6f, 6h, 7b) | Acetylcholinesterase (AChE), Inflammation, Oxidative Stress | Promising anti-acetylcholinesterase, anti-inflammatory, and antioxidant activities | nih.gov |

Other Therapeutic Potentials

The versatility of the quinazoline scaffold extends to other therapeutic areas beyond anti-inflammatory and neuroprotective activities. researchgate.net Derivatives of this heterocyclic system have been investigated for a range of pharmacological effects.

Quinazoline derivatives have shown significant promise as anticancer agents, with several compounds like gefitinib and lapatinib (B449) being used in clinical settings. mdpi.comnih.gov Their mechanisms often involve the inhibition of protein kinases that are crucial for cancer cell proliferation. nih.gov Additionally, various quinazoline derivatives have been reported to possess antimicrobial, antiviral, anticonvulsant, and antihypertensive properties. researchgate.netresearchgate.net For example, some have been evaluated for their activity against various microorganisms, demonstrating bacteriostatic or bactericidal effects. ontosight.ai The broad spectrum of biological activities highlights the importance of the quinazoline nucleus as a privileged scaffold in medicinal chemistry. researchgate.net

Antimalarial Activity

The quinazoline framework is a known platform for the development of antimalarial agents. heteroletters.orglongdom.org Research into this class of compounds has identified several derivatives with potential therapeutic effects against malaria. researchgate.netresearchgate.net For instance, certain 4-anilinoquinazoline derivatives, which are structurally related to derivatives of this compound, have been investigated for their biological activities. researchgate.net

Patents and academic research have noted that specific alkoxy-substituted quinazolines possess antimalarial properties. A notable example is 4-(4'-hydroxyanilino)-6,7,8-trimethoxyquinazoline, which has been identified as a chemical intermediate in the synthesis of compounds with potential antimalarial effects. google.comgoogleapis.comgoogle.com The inhibition of hemozoin formation, a critical detoxification process for the malaria parasite, is a primary mechanism of action for many antimalarial drugs. nih.gov While the broader class of quinazolines, including 4-aminoquinazolines, has been explored for this purpose, specific and detailed studies focusing exclusively on the antimalarial activity of this compound derivatives are not extensively covered in the available literature. researchgate.net

Antihypertensive Effects

Derivatives of quinazoline are well-established as effective antihypertensive agents, primarily acting as α1-adrenoceptor antagonists. japsonline.com Extensive research has been conducted on 6,7-dimethoxyquinazoline derivatives, which are closely related to the 6,7-diol analogs, as the diol is often a precursor in their synthesis.

One significant derivative is Alfuzosin, which is chemically N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide. nih.gov This compound, developed from a 4-amino-6,7-dimethoxyquinazoline core, demonstrates high selectivity for peripheral α1-postjunctional adrenoceptors and was selected for clinical evaluation due to its potent antihypertensive activity. nih.gov

In other research, a series of 2-piperidino-4-amino-6,7-dimethoxyquinazolines was synthesized and evaluated for blood pressure-lowering effects in normotensive rats. nih.gov The study found that replacing the furoylpiperazine group of the well-known antihypertensive drug Prazosin (B1663645) with substituted piperidine (B6355638) groups maintained the activity. nih.gov The nature of the substituent on the piperidine ring significantly influenced both the potency and the duration of the hypotensive action. nih.gov Several of these novel compounds were found to be as potent as prazosin, with two derivatives demonstrating greater efficacy at higher doses in spontaneously hypertensive rats. nih.gov These findings underscore the potential of the 6,7-disubstituted quinazoline scaffold in developing new antihypertensive therapies.

| Compound Class | Key Derivative Example(s) | Mechanism of Action | Reported Findings | Reference |

|---|---|---|---|---|

| N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines | Alfuzosin | Selective α1-postjunctional adrenoceptor antagonist | Showed good antihypertensive activity in spontaneously hypertensive rats. Selected for clinical evaluation. | nih.gov |

| 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Substituted piperidine derivatives | α1-adrenergic receptor blocking activity | Some compounds were as potent as prazosin. Two derivatives appeared more efficacious than prazosin at higher doses. | nih.gov |

Antidiabetic Activity

The quinazoline and quinazolinone scaffolds have been investigated for their potential in managing diabetes. heteroletters.orgresearchgate.net For example, Balaglitazone, a quinazolinone derivative, has been studied in clinical trials as a second-generation peroxisome proliferator-activated receptor (PPAR) gamma agonist for the treatment of type 2 diabetes. researchgate.net The general class of quinazoline derivatives has been cited for its potential antidiabetic effects in various reviews. heteroletters.orglongdom.orgresearchgate.net However, specific and detailed research focusing on the antidiabetic properties of derivatives of this compound is not extensively documented in the reviewed scientific literature. The exploration of this specific chemical series for α-glucosidase inhibition or other antidiabetic mechanisms remains an area for future investigation. researchgate.netnih.gov

Anticonvulsant Activity

The anticonvulsant potential of the quinazoline core has been a subject of considerable research interest. researchgate.net Historically, quinazolinone derivatives like Methaqualone have been recognized for their effects on the central nervous system. mdpi.com Modern research continues to explore this scaffold for new antiepileptic drugs.

A study on novel quinazolin-4(3H)-one derivatives identified several compounds with significant anticonvulsant activity in a pentylenetetrazole (scPTZ)-induced seizure model in mice. mdpi.com The most potent compounds from this series provided 100% protection against myoclonic seizures without associated neurotoxicity. mdpi.com The structure-activity relationship in this study highlighted the importance of the substituent at position 3 of the quinazolinone ring, with a butyl substitution playing a key role in the observed activity. mdpi.com Another study noted that a 6-chloro derivative of methaqualone possessed remarkable anticonvulsant potency. mdpi.com While these findings are promising for the broader quinazoline class, they pertain to quinazolinone structures, which differ from the 4-chloroquinazoline (B184009) core. Direct research on the anticonvulsant properties of this compound derivatives is not specified in the available literature.

| Compound Series | Most Potent Compounds | Anticonvulsant Activity Model | Key Findings | Reference |

|---|---|---|---|---|

| Substituted quinazolin-4(3H)-ones | Compound 8 | Subcutaneous pentylenetetrazole (scPTZ) | Exhibited 100% protection against myoclonic seizures. More potent than ethosuximide. | mdpi.com |

| Substituted quinazolin-4(3H)-ones | Compound 13 | Subcutaneous pentylenetetrazole (scPTZ) | Showed 100% protection and was the most potent congener in the series. | mdpi.com |

| Substituted quinazolin-4(3H)-ones | Compound 19 | Subcutaneous pentylenetetrazole (scPTZ) | Demonstrated 100% protection against seizures with no observed neurotoxicity. | mdpi.com |

Antiobesity Effects

Metabolic disorders, including obesity, are a significant area of pharmaceutical research. The quinazoline scaffold has been identified in broad reviews and patent literature as having potential for the treatment of such conditions. heteroletters.orglongdom.org A patent application for heterocyclic amine derivatives, which includes the quinazoline structure, claims their utility in treating a range of metabolic disorders, explicitly mentioning obesity and disorders of energy consumption. google.com This suggests that compounds from this class may interact with biological targets relevant to energy homeostasis. However, specific studies providing detailed research findings on the antiobesity effects of this compound derivatives are not available in the searched scientific literature. This remains an underexplored area of the compound's pharmacological profile.

Structure Activity Relationship Sar Studies of 4 Chloroquinazoline 6,7 Diol Derivatives

Impact of Substituents at the C-4 Position on Biological Activity

The chlorine atom at the C-4 position of the quinazoline (B50416) ring is a versatile chemical handle, readily displaced by nucleophiles. This allows for the introduction of a wide array of substituents, with the nature of the group at this position being a critical determinant of pharmacological activity.

The most extensively studied modification is the introduction of a substituted anilino group (an aniline (B41778) ring linked via a nitrogen atom). This feature is characteristic of many successful EGFR inhibitors. Research indicates that the substitution pattern on this aniline ring profoundly affects potency. For instance, the presence of a 3-chloro-4-fluoroaniline (B193440) group is a common feature in potent inhibitors. mdpi.com The meta-chlorine and para-fluorine substituents are thought to enhance affinity through favorable hydrophobic interactions within the ATP-binding pocket of the target kinase. nih.gov

SAR studies have revealed that replacing the C-4 chloro group with various substituted anilines can lead to highly potent compounds. For example, some derivatives have shown significant antitumor activity against various cancer cell lines. nih.gov In one study, a series of 4-anilinoquinazoline (B1210976) derivatives were synthesized and evaluated, with several compounds exhibiting greater potency against the H1975 lung cancer cell line than the established drug gefitinib (B1684475). nih.gov Specifically, compound 19g from this series, featuring a methyl group at the C-2 position of the quinazoline and a specific anilino moiety at C-4, showed an IC50 value of 0.11μM against H1975 cells, a significant improvement over gefitinib's 1.23μM. nih.gov

Beyond anilino groups, other moieties at the C-4 position also modulate activity. Introducing a thiophene-2-ylmethanamine group was explored to enhance conformational flexibility. mdpi.com The resulting molecules displayed good antiproliferative activity, with the most active compound showing potency comparable to the reference drug erlotinib. mdpi.com

| Parent Scaffold | C-4 Substituent | Key Findings | Reference |

|---|---|---|---|

| 6,7-Dimethoxyquinazoline (B1622564) | (3-Chlorophenyl)amino | Potent inhibitor of EGFR tyrosine kinase activity. | acs.org |

| 2-Methyl-6,7-dimethoxyquinazoline | Substituted anilines | Methyl group at C-2 significantly improved antitumor potency compared to non-methylated analogs. | nih.gov |

| 6,7-Dimethoxyquinazoline | Thiophene-2-ylmethanamine | Increased conformational flexibility, resulting in good antiproliferative activity comparable to erlotinib. | mdpi.com |

| Quinazoline | (2-{[4-chlorophenyl]carbonyl}amino-6-methylquinazolin-4-yl)amino | Led to the identification of a highly potent and selective ORL1 antagonist. | nih.gov |

Influence of Dihydroxyl (C-6, C-7) and Other Aromatic Substituents on Pharmacological Profiles

The substituents on the benzene (B151609) portion of the quinazoline ring, particularly at the C-6 and C-7 positions, play a crucial role in modulating the pharmacological profile of the derivatives. The 6,7-dihydroxy groups of the parent compound are often replaced with dialkoxy groups, such as dimethoxy or longer ether chains, in many potent kinase inhibitors. biorxiv.orgekb.eg This modification is known to be compatible with good activity and provides pivotal interactions between the inhibitor and the receptor. biorxiv.org

The introduction of electron-donating groups at the C-6 and C-7 positions, such as methoxy (B1213986) groups, has been shown to increase the activity of compounds. nih.govmdpi.com These groups extend into the solvent-accessible region of the kinase's ATP binding site. nih.gov The 6,7-dimethoxy substitution pattern is considered more favorable for EGFR inhibition than bulkier groups like 2-methoxy-ethyl-oxy, which can cause a slight deviation of the quinazoline core in the active site. mdpi.com

SAR studies consistently show that bulky substituents at the C-6 and/or C-7 positions are generally favorable for inhibitory activity. mdpi.com For example, a series of 6,7-dimorpholinoalkoxy quinazoline derivatives showed that a three-carbon chain linker between the quinazoline and morpholine (B109124) cores was more potent than a two-carbon linker. nih.gov In another study, it was found that derivatives with a 7-amino propoxy side chain were more active than those with a 6-amino propoxy side chain. ekb.eg The introduction of dioxygenated rings at the C-6 and C-7 positions has also been explored, leading to potent inhibitors. mdpi.com

Furthermore, substitutions at other positions on the aromatic ring can influence activity. For instance, bromo, methyl, and methoxy substitutions at the C-2 of an arylamino group attached to the C-6 of quinazoline increased activity, while substitution at the C-4 of that same group decreased it. nih.gov

| C-4 Substituent | C-6 / C-7 Substituents | Effect on Activity | Reference |

|---|---|---|---|

| Anilino | 6,7-Dimethoxy | Favorable for EGFR inhibition; increases activity. | mdpi.com |

| Anilino | 6,7-Dimorpholinoalkoxy (3-carbon linker) | More potent against A431 cells than a 2-carbon linker. | nih.gov |

| 4-Benzothienylamino | 7-Amino propoxy side chain | More active than the corresponding 6-amino propoxy derivative. | ekb.eg |

| Anilino | 6-Arylureido | Resulted in compounds with excellent antitumor activity against multiple cell lines (A549, HT-29, MCF-7). | frontiersin.org |

| Benzothiazoleamino | Bulky groups at C-6 or C-7 | Increased potency of the derivatives. | mdpi.com |

Contribution of Heterocyclic and Aliphatic Moieties to Potency and Selectivity

At the C-4 position, linking the quinazoline core to heterocyclic systems like thiophene (B33073) has been shown to produce compounds with good antiproliferative activity. mdpi.com Further substitution on the thiophene ring, for example with small lipophilic groups like chlorine or bromine at its C-5 position, led to a significant increase in activity. mdpi.com

At the C-6 position, attaching heterocyclic rings can enhance water solubility and biological activity. ekb.eg For instance, a series of derivatives bearing a 5-substituted furan-2-yl moiety at C-6 yielded a compound that was a highly potent EGFR inhibitor (IC50 = 5.06 nM). mdpi.com The attachment of an aryl urea (B33335) group at C-6 has also proven effective, increasing the binding affinity of the compounds to EGFR. bohrium.com

Aliphatic chains are frequently used as linkers, connecting the quinazoline core to other functional groups. The length and nature of these linkers are critical. As noted, a three-carbon aliphatic chain was superior to a two-carbon chain when linking a morpholine group at the C-6/C-7 positions. nih.gov In another example, the replacement of an amide linker with a methyl-amino linker between a phenyl group and the C-6 position of the quinazoline led to a nearly 50-fold decrease in inhibitory activity, highlighting the importance of the linker's chemical nature. nih.gov

| Position of Moiety | Attached Moiety | Pharmacological Impact | Reference |

|---|---|---|---|

| C-4 | Thiophene-2-ylmethanamine | Maintained good antiproliferative activity. Further substitution on the thiophene with -Cl or -Br increased activity. | mdpi.com |

| C-6 | 5-Substituted furan-2-yl | Led to a highly potent EGFR inhibitor (IC50 = 5.06 nM). | mdpi.com |

| C-6 | Arylureido | Increased binding affinity to EGFR and led to excellent antitumor activity. | frontiersin.orgbohrium.com |

| C-6/C-7 | Morpholinoalkoxy (aliphatic linker) | Linker length is critical; a 3-carbon chain was superior to a 2-carbon chain for potency. | nih.gov |

| C-6 | Benzamide | Produced a potent EGFR inhibitor (IC50 = 5 nM). | mdpi.com |

Elucidation of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling combines the key structural features necessary for a molecule to interact with a specific biological target. For quinazoline-based kinase inhibitors derived from 4-chloroquinazoline-6,7-diol, a well-defined pharmacophore has emerged from extensive SAR studies.

A typical pharmacophore model for these inhibitors includes several key features:

Hydrogen Bond Acceptors: The quinazoline ring itself is a critical feature. The N-1 nitrogen atom of the quinazoline core commonly acts as a hydrogen bond acceptor, forming a crucial interaction with the backbone NH of a methionine residue (Met793 in EGFR) in the hinge region of the kinase ATP-binding site. researchgate.netugm.ac.id Some models identify multiple hydrogen bond acceptor points on the quinazoline ring. wjgnet.com

Aromatic/Hydrophobic Region: The fused benzene ring of the quinazoline scaffold provides a hydrophobic surface that interacts with nonpolar residues in the active site.

Substituent at C-4: The substituted aniline group at the C-4 position occupies the ATP adenine (B156593) binding region and is essential for high-affinity binding. The specific substitution pattern on this ring fine-tunes the interactions and can confer selectivity. biorxiv.org

Groups at C-6 and C-7: The substituents at these positions, such as the dihydroxyl or dialkoxy groups, extend towards the solvent-exposed region of the active site. nih.gov They can form additional interactions and are crucial for optimizing potency. For instance, the tertiary amine of a morpholine moiety attached at C-7 can form an ionic bond with an aspartate residue (Asp800 in EGFR). nih.gov

Hydrogen Bond Donor: In some models, a hydrogen bond donor feature is also identified, often associated with the amine linking the C-4 position to the aniline ring. wjgnet.com

A common pharmacophore model generated for quinazoline-based EGFR inhibitors is designated AAARR , comprising two hydrogen bond acceptors (A) and three aromatic rings (R). researchgate.net This model emphasizes the importance of the quinazoline core and the associated aromatic substituents for effective binding and inhibition. researchgate.net The 4-anilinoquinazoline scaffold is consistently identified as an indispensable fragment for activity. bohrium.com

Mechanism of Action and Molecular Targeting Investigations

Identification and Validation of Direct Molecular Targets

Research has consistently identified protein kinases as primary molecular targets for quinazoline-based compounds. ekb.eg Specifically, derivatives such as 4-anilinoquinazolines are well-established as inhibitors of receptor tyrosine kinases (RTKs), which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. wikipedia.org

The most prominent target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.gov Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention. mdpi.comnih.gov Quinazoline (B50416) derivatives have been designed to selectively bind to the ATP-binding site within the kinase domain of EGFR, thereby inhibiting its activity. mdpi.comwikipedia.org

In addition to EGFR, other tyrosine kinases have been identified as targets for various quinazoline derivatives. These include:

Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of VEGFR interferes with angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. ekb.egnih.gov

Platelet-Derived Growth Factor Receptor (PDGFR) nih.gov

Fibroblast Growth Factor Receptor (FGFR) mdpi.com

The multi-targeted nature of some quinazoline derivatives, inhibiting both EGFR and other kinases like VEGFR, presents a strategic advantage in cancer therapy by simultaneously blocking multiple pathways that contribute to tumor progression. ekb.egmdpi.com

Below is a table summarizing the inhibitory activities of representative quinazoline derivatives against various cancer cell lines, highlighting their potency.

| Compound Derivative | Target Cell Line | IC50 (µM) | Reference |

| 6-arylureido-4-anilinoquinazoline (Compound 7i) | A549 (Lung Carcinoma) | 2.25 | nih.gov |

| 6-arylureido-4-anilinoquinazoline (Compound 7i) | HT-29 (Colon Adenocarcinoma) | 1.72 | nih.gov |

| 6-arylureido-4-anilinoquinazoline (Compound 7i) | MCF-7 (Breast Adenocarcinoma) | 2.81 | nih.gov |

| Quinazolin-4(3H)-one hydrazide (Compound 3a) | MCF-7 (Breast Adenocarcinoma) | 0.20 | nih.gov |

| Quinazolin-4(3H)-one hydrazide (Compound 3j) | MCF-7 (Breast Adenocarcinoma) | 0.20 | nih.gov |

Elucidation of Signaling Pathway Modulation

By inhibiting key tyrosine kinases, quinazoline derivatives effectively modulate downstream signaling pathways that are critical for cancer cell survival and proliferation. The inhibition of EGFR, for instance, disrupts a cascade of intracellular events. nih.gov

The primary signaling pathways affected include:

PI3K/Akt/mTOR Pathway : This pathway is a central regulator of cell growth, survival, and metabolism. Quinazoline-based inhibitors of EGFR prevent the activation of PI3K (Phosphoinositide 3-kinase), which in turn prevents the phosphorylation and activation of Akt and mTOR (mammalian Target of Rapamycin). nih.gov The dysregulation of this pathway is a common event in many cancers. nih.gov

MAPK/ERK Pathway : The Ras-Raf-MEK-ERK pathway is another critical signaling cascade that is activated by EGFR. It plays a significant role in promoting cell proliferation and survival. Inhibition of EGFR by quinazoline compounds blocks this pathway.

STAT6 Signaling : In the context of inflammatory diseases, certain quinazoline derivatives have been shown to inhibit the phosphorylation of STAT6, a downstream signaling molecule of IL-4 and IL-13, suggesting a role in modulating immune responses. nih.gov

The modulation of these pathways ultimately leads to the induction of apoptosis (programmed cell death), cell cycle arrest, and a reduction in metastatic potential. nih.gov

Investigation of Enzyme-Inhibitor Kinetics and Binding Modes

The mechanism of enzyme inhibition by quinazoline derivatives has been extensively studied, particularly for tyrosine kinase inhibitors. These compounds typically function as competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. mdpi.comwikipedia.org This reversible binding prevents the endogenous ATP from accessing the active site, thereby blocking the phosphorylation of substrate proteins. ebrary.netnih.gov

There are different modes of binding for tyrosine kinase inhibitors:

Type I Inhibitors : These bind to the active conformation of the kinase at the ATP-binding site. ebrary.netnih.gov

Type II Inhibitors : These bind to the inactive conformation of the kinase, also at the ATP-binding site, but often extending into an adjacent hydrophobic pocket. ebrary.netnih.gov

Covalent Inhibitors : Some second-generation EGFR inhibitors with a quinazoline core are designed to form an irreversible covalent bond with a specific cysteine residue in the active site of the kinase. This leads to a more sustained inhibition.

Molecular docking and dynamic simulation studies have provided detailed insights into the binding interactions. The 4-anilinoquinazoline (B1210976) scaffold is crucial for establishing key interactions within the EGFR active site. frontiersin.org Specific hydrogen bonds and hydrophobic interactions with key amino acid residues are essential for the high-affinity binding and inhibitory activity of these compounds. frontiersin.org

The table below presents the enzymatic inhibitory concentrations for a representative quinazoline derivative against EGFR.

| Compound Derivative | Target Enzyme | IC50 (nM) | Reference |

| 6-arylureido-4-anilinoquinazoline (Compound 7i) | EGFR | 17.32 | nih.gov |

| Gefitinib (B1684475) (Reference) | EGFR | 25.42 | nih.gov |

| Erlotinib (Reference) | EGFR | 33.25 | nih.gov |

Analysis of Cellular Uptake and Intracellular Localization

For a small molecule inhibitor to be effective, it must be able to cross the cell membrane and reach its intracellular target. ebrary.net Quinazoline derivatives are generally characterized by their low molecular weight and lipophilicity, which facilitates their passive diffusion across the plasma membrane. ebrary.net

Once inside the cell, these compounds localize to the cytoplasm where they can interact with the intracellular kinase domain of receptor tyrosine kinases. ebrary.net Studies utilizing fluorescently tagged quinazoline compounds have visually confirmed their cellular uptake and distribution within the cytoplasm of cells. The intrinsic fluorescence of some quinazoline derivatives can be exploited to monitor their intracellular accumulation and localization using techniques like confocal laser-scanning microscopy.

Computational Chemistry and in Silico Drug Design for 4 Chloroquinazoline 6,7 Diol Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijfmr.com It is widely used to understand how a ligand, such as a 4-chloroquinazoline-6,7-diol derivative, might interact with the active site of a biological target, typically a protein. This method helps in elucidating the binding modes and affinities of potential drug candidates. acs.org

The process involves placing the ligand in various conformations and orientations within the target's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. rsc.org Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are identified, providing crucial information for lead optimization. nih.gov

For quinazoline (B50416) derivatives, molecular docking has been instrumental in understanding their interactions with various protein targets. For instance, studies have docked these derivatives into the active sites of enzymes like epidermal growth factor receptor (EGFR), a common target in cancer therapy. frontiersin.orgnih.gov These simulations have revealed that specific substitutions on the quinazoline ring can form key hydrogen bonds with amino acid residues like MET793 in the EGFR kinase domain, a crucial interaction for inhibitory activity. Other important interactions with residues such as THR790, LYS745, and ASP855 have also been identified, guiding the design of more potent inhibitors. nih.gov Similarly, docking studies of quinazoline derivatives against targets like phosphodiesterase 7 (PDE7A) have highlighted the importance of π-π stacking and hydrogen bonds for binding. nih.gov

| Target Protein | PDB ID | Key Interacting Residues | Types of Interactions | Reference |

| Epidermal Growth Factor Receptor (EGFR) | 1XKK | MET793, LYS745, CYS797 | Hydrogen Bonding, Hydrophobic Interactions | frontiersin.orgnih.gov |

| Acetylcholinesterase (AChE) | 2ACE | Not Specified | Not Specified | acs.org |

| PARP-1 | Not Specified | Not Specified | Hydrogen Bonding | rsc.org |

| Phosphodiesterase 7A (PDE7A) | 3G3N | Not Specified | Hydrogen Bonds, π-π Stacking | nih.gov |

| Matrix Metalloproteinase-13 (MMP-13) | Not Specified | Ala238, Thr245, Thr247, Met253 | Hydrogen Bonding, Electrostatic Interactions | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.gov In the context of drug design, DFT calculations provide valuable insights into the electronic properties of molecules like this compound derivatives, which govern their reactivity and intermolecular interactions. nih.gov

DFT calculations can determine a range of molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov

Other calculated parameters include the molecular electrostatic potential (MESP), which helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. tandfonline.com Additionally, global reactivity descriptors such as ionization potential, electron affinity, electronegativity, hardness, and softness can be calculated to further characterize the molecule's reactivity. mui.ac.ir These computational studies have shown that substitutions on the quinazoline ring can significantly alter the electronic properties and, consequently, the biological activity of the derivatives. nih.govnih.gov

| DFT Parameter | Description | Significance in Drug Design | Reference |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. | nih.govacs.org |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. | nih.govacs.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. | nih.gov |

| Molecular Electrostatic Potential (MESP) | Represents the 3D charge distribution of a molecule | Predicts sites for electrophilic and nucleophilic attacks and intermolecular interactions. | frontiersin.orgtandfonline.com |

| Global Reactivity Descriptors | Ionization Potential, Electron Affinity, Hardness, etc. | Quantify the overall reactivity and stability of the molecule. | mui.ac.ir |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov For derivatives of this compound, QSAR models can predict the biological activity of newly designed compounds before they are synthesized, thus saving time and resources. imist.ma

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be constitutional, topological, physicochemical, or quantum-chemical. nih.govimist.ma Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Genetic Algorithm-Partial Least Squares (GA-PLS), are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

QSAR studies on quinazoline derivatives have successfully identified key structural features that influence their cytotoxic, antimicrobial, or enzyme inhibitory activities. imist.maresearchgate.net For example, models have shown that the number of halogen substitutions and the presence of six-membered rings can positively influence cytotoxic activity against cancer cell lines. nih.gov The predictive power of these models is assessed through various validation techniques, ensuring their reliability for screening virtual libraries of compounds. imist.ma

| QSAR Study Focus | Key Descriptors Identified | Modeling Technique | Predicted Activity | Reference |

| Cytotoxicity against MCF-7 cells | nF, nCl, nI (number of halogen atoms), nR06 (number of 6-membered rings) | Multiple Linear Regression (MLR), Genetic Algorithm-Partial Least Squares (GA-PLS) | Anti-breast cancer activity | nih.gov |

| Anti-Plasmodium falciparum activity | Quantum molecular, physicochemical, topological, and thermodynamic descriptors | Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), Artificial Neural Networks (ANN) | Antimalarial activity | imist.ma |

| MMP-13 Inhibition | Electrostatic, hydrophobic, and H-bond acceptor fields | Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA) | Osteoarthritis treatment potential | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability